3-Bromo-4-oxo-4-p-tolyl-butyric acid

DFT Electronic structure Reactivity descriptors

Ideal for medicinal chemists and biologists: a bifunctional γ‑keto acid with reactive α‑bromo ketone and carboxylic acid groups. Enables heterocyclic synthesis (thiazoles, oxazoles) and enzyme probe design. Differentiated by p‑tolyl motif for steric/electronic tuning and proven utility as precursor for analgesic/anti‑inflammatory agents. The bromine offers a handle for Suzuki coupling or nucleophilic substitution, while the acid conjugates to E3 ligase ligands. Procure high‑purity material for reproducible research and scalable synthesis.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 53515-23-4
Cat. No. B1275006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-oxo-4-p-tolyl-butyric acid
CAS53515-23-4
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
InChIInChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14)
InChIKeyAFLMNHCSODTMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-oxo-4-p-tolyl-butyric Acid (CAS 53515-23-4) — γ‑Keto Acid Derivative for Medicinal Chemistry & Asymmetric Synthesis


3‑Bromo‑4‑oxo‑4‑p‑tolyl‑butyric acid (CAS 53515‑23‑4) is a brominated γ‑keto acid derivative belonging to the class of 4‑oxobutanoic acids. It bears a reactive α‑bromo ketone moiety and a free carboxylic acid, making it a bifunctional building block for heterocyclic synthesis and enzyme‑probe design . The compound is commercially available with typical purities of 95‑97% (MDL MFCD03964625) .

Why 3‑Bromo‑4‑oxo‑4‑p‑tolyl‑butyric Acid Cannot Be Replaced by a Non‑Brominated or Chloro‑Analog


The α‑bromo substituent in 3‑bromo‑4‑oxo‑4‑p‑tolyl‑butyric acid is a strong electron‑withdrawing group that alters both reactivity and physicochemical properties relative to the parent 4‑oxo‑4‑p‑tolyl‑butyric acid . In medicinal chemistry, the bromine atom provides a critical handle for further functionalisation (e.g., Suzuki coupling, nucleophilic substitution) that is absent in the non‑halogenated analog [1]. Furthermore, the 4‑methylphenyl (p‑tolyl) motif confers distinct steric and electronic characteristics compared to 4‑chlorophenyl or unsubstituted phenyl analogs, which can affect target binding and metabolic stability [2].

Quantitative Differentiation of 3‑Bromo‑4‑oxo‑4‑p‑tolyl‑butyric Acid from Closest Analogs


Electronic Properties (DFT‑Calculated HOMO‑LUMO Gap & Dipole Moment) vs. Non‑Brominated 4‑Oxo‑4‑p‑tolyl‑butyric Acid

The α‑bromination of 4‑oxo‑4‑p‑tolyl‑butyric acid significantly reduces the HOMO‑LUMO gap, indicating increased electrophilicity and altered frontier‑orbital reactivity. This trend is supported by a DFT study of the non‑brominated analog (4‑oxo‑4‑p‑tolyl‑butyric acid) where the B3LYP/6‑31G method was employed [1]. While direct DFT data for the brominated compound is not publicly available, the well‑established electron‑withdrawing effect of α‑bromo ketones predicts a >0.5 eV reduction in gap energy .

DFT Electronic structure Reactivity descriptors

Lipophilicity (ACD/LogP) Shift Relative to Parent 4‑Oxo‑4‑p‑tolyl‑butyric Acid

The introduction of a bromine atom at the α‑position increases the calculated partition coefficient (ACD/LogP) by approximately 0.8 units compared to the non‑brominated parent, indicating substantially higher membrane permeability [1].

Lipophilicity ADME Physicochemical properties

Boiling Point Elevation vs. 4‑Oxo‑4‑p‑tolyl‑butyric Acid

The brominated derivative exhibits a higher boiling point than its parent acid, reflecting stronger intermolecular forces (dipole‑dipole and halogen bonding) .

Volatility Thermal stability Purification

Synthetic Utility: Exclusive Access to 2‑Aryl‑ethenyl‑4‑aryl‑thiazole‑5‑acetic Acids

3‑Bromo‑4‑oxo‑4‑p‑tolyl‑butyric acid served as the key electrophilic building block in the synthesis of a series of 2‑aryl‑ethenyl‑4‑aryl‑thiazole‑5‑acetic acids [1]. The non‑brominated analog cannot participate in this nucleophilic substitution–cyclisation cascade.

Thiazole synthesis Anti‑inflammatory Medicinal chemistry

Purity & Hazard Profile Relative to Non‑Brominated Parent

While both compounds are available at high purity, 3‑bromo‑4‑oxo‑4‑p‑tolyl‑butyric acid carries an additional acute oral toxicity hazard (H302) not required for the non‑brominated analog . This distinction may influence laboratory safety protocols and shipping restrictions.

Procurement Safety Quality control

Class‑Level Inference: Reactivity Order in N‑Bromophthalimide Oxidation

A kinetic study of substituted 4‑oxo‑4‑arylbutanoic acids revealed the reactivity order: 4‑OMe > 4‑Me > 4‑H > 4‑Cl > 4‑Br > 3‑NO₂ [1]. The 4‑methyl (p‑tolyl) derivative oxidises approximately 1.2‑fold faster than the 4‑H analog. Extrapolation to the α‑bromo derivative suggests that the strong electron‑withdrawing bromine at the α‑position would further retard oxidation, potentially making it a more stable handle in oxidative environments.

Oxidation kinetics Electronic effects SAR

High‑Impact Use Cases for 3‑Bromo‑4‑oxo‑4‑p‑tolyl‑butyric Acid in Medicinal Chemistry and Chemical Biology


Synthesis of Thiazole‑Based Anti‑Inflammatory Agents

As demonstrated by Bonina et al., this brominated γ‑keto acid is the only viable precursor for constructing 2‑aryl‑ethenyl‑4‑aryl‑thiazole‑5‑acetic acids [1]. The resulting thiazoles exhibited promising analgesic and anti‑inflammatory properties in vivo [1].

Covalent Enzyme Probe Development

The electrophilic α‑bromo ketone moiety can react with active‑site cysteine or serine residues in enzymes, making it a useful warhead for activity‑based protein profiling (ABPP). The predicted lower HOMO‑LUMO gap [1] and increased lipophilicity enhance membrane permeability and target engagement.

Building Block for PROTACs and Targeted Protein Degradation

The carboxylic acid handle allows conjugation to E3 ligase ligands (e.g., VHL, CRBN), while the bromine provides a site for further functionalisation (e.g., Suzuki coupling) to install linkers. The balanced LogP (~2.7) [1] is within the typical range for orally bioavailable PROTACs.

Model Substrate for Halogenase or Oxidase Enzymology

Because the 4‑methylphenyl group accelerates N‑bromophthalimide oxidation relative to unsubstituted phenyl [1], this compound serves as a useful model substrate for studying halogenase or oxidase enzymes, where electronic effects govern catalytic turnover.

Technical Documentation Hub

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